molecular formula C8H7BF4O3 B14021125 (2-Fluoro-3-methoxy-6-(trifluoromethyl)phenyl)boronic acid

(2-Fluoro-3-methoxy-6-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B14021125
M. Wt: 237.95 g/mol
InChI Key: RXILMAPQBSXHPM-UHFFFAOYSA-N
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Description

(2-Fluoro-3-methoxy-6-(trifluoromethyl)phenyl)boronic acid is an organoboron compound with the molecular formula C8H7BF4O3. This compound is notable for its unique structure, which includes a boronic acid group attached to a phenyl ring substituted with fluoro, methoxy, and trifluoromethyl groups. It is used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

The synthesis of (2-Fluoro-3-methoxy-6-(trifluoromethyl)phenyl)boronic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance. The process involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

(2-Fluoro-3-methoxy-6-(trifluoromethyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-Fluoro-3-methoxy-6-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Fluoro-3-methoxy-6-(trifluoromethyl)phenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar compounds to (2-Fluoro-3-methoxy-6-(trifluoromethyl)phenyl)boronic acid include:

These compounds share similar structural features but differ in the position and type of substituents on the phenyl ring. The unique combination of fluoro, methoxy, and trifluoromethyl groups in this compound provides distinct reactivity and properties, making it valuable for specific applications.

Properties

Molecular Formula

C8H7BF4O3

Molecular Weight

237.95 g/mol

IUPAC Name

[2-fluoro-3-methoxy-6-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C8H7BF4O3/c1-16-5-3-2-4(8(11,12)13)6(7(5)10)9(14)15/h2-3,14-15H,1H3

InChI Key

RXILMAPQBSXHPM-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1F)OC)C(F)(F)F)(O)O

Origin of Product

United States

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